molecular formula C14H14N2O3 B243761 N-(3-acetamido-4-methylphenyl)furan-2-carboxamide

N-(3-acetamido-4-methylphenyl)furan-2-carboxamide

Cat. No. B243761
M. Wt: 258.27 g/mol
InChI Key: HBGNZEPMPFIWOG-UHFFFAOYSA-N
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Description

N-(3-acetamido-4-methylphenyl)furan-2-carboxamide, commonly known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a potent inhibitor of the endocannabinoid uptake and has been found to have analgesic, anti-inflammatory, and neuroprotective effects. In

Mechanism of Action

AM404 acts as a potent inhibitor of the endocannabinoid uptake by binding to the anandamide transporter protein, thereby increasing the levels of anandamide in the body. Anandamide is known to modulate pain perception, inflammation, and neuroprotection. By inhibiting its uptake, AM404 enhances the effects of anandamide, leading to its analgesic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects
AM404 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. AM404 has also been found to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AM404 in lab experiments is its potency as an inhibitor of the endocannabinoid uptake. This allows researchers to study the effects of anandamide on pain perception, inflammation, and neuroprotection in a more precise manner. However, one of the limitations of using AM404 is its potential toxicity at high concentrations, which can lead to cell death and other adverse effects.

Future Directions

There are several future directions for the study of AM404. One area of research is the development of more potent and selective inhibitors of the endocannabinoid uptake, which can be used to study the effects of anandamide on various physiological processes. Another area of research is the investigation of the potential therapeutic applications of AM404 in the treatment of various diseases, such as chronic pain, inflammation, and neurodegenerative disorders. Additionally, the development of novel drug delivery systems for AM404 can enhance its bioavailability and efficacy in vivo.
Conclusion
In conclusion, AM404 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects by inhibiting the uptake of the endocannabinoid anandamide. AM404 has several advantages and limitations for lab experiments and several future directions for research. Further studies are needed to fully understand the potential therapeutic applications of AM404.

Synthesis Methods

AM404 can be synthesized through a multi-step reaction involving the condensation of 4-methylphenylacetic acid with furan-2-carboxylic acid followed by the amidation of the resulting intermediate with acetamide. The final product is obtained through a purification process using recrystallization or column chromatography.

Scientific Research Applications

AM404 has been extensively studied for its potential therapeutic applications. It has been found to have analgesic effects by inhibiting the uptake of the endocannabinoid anandamide, which is known to modulate pain perception. AM404 has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, AM404 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-(3-acetamido-4-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-9-5-6-11(8-12(9)15-10(2)17)16-14(18)13-4-3-7-19-13/h3-8H,1-2H3,(H,15,17)(H,16,18)

InChI Key

HBGNZEPMPFIWOG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C

Origin of Product

United States

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